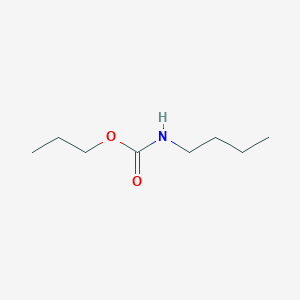
2,3-Dimethyl-4-tosyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-4-tosyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of two methyl groups at the 2nd and 3rd positions, and a tosyl group at the 4th position of the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-tosyltetrahydrofuran typically involves the tosylation of 2,3-dimethyl tetrahydrofuran. Tosylation is a process where a tosyl group (p-toluenesulfonyl) is introduced into the molecule. This can be achieved by reacting 2,3-dimethyl tetrahydrofuran with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-4-tosyltetrahydrofuran can undergo several types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can lead to the removal of the tosyl group or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized tetrahydrofuran derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Applications De Recherche Scientifique
2,3-Dimethyl-4-tosyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-4-tosyltetrahydrofuran involves its interaction with various molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the introduction of different functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the methyl and tosyl groups, which can affect its behavior in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl tetrahydrofuran: Lacks the tosyl group, making it less reactive in substitution reactions.
4-Tosyltetrahydrofuran: Lacks the methyl groups, which can influence its steric and electronic properties.
2,5-Dimethyl tetrahydrofuran: Has a different substitution pattern, leading to different reactivity and applications.
Uniqueness
2,3-Dimethyl-4-tosyltetrahydrofuran is unique due to the combination of its methyl and tosyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar tetrahydrofuran derivatives.
Propriétés
Numéro CAS |
89478-99-9 |
|---|---|
Formule moléculaire |
C13H18O3S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
2,3-dimethyl-4-(4-methylphenyl)sulfonyloxolane |
InChI |
InChI=1S/C13H18O3S/c1-9-4-6-12(7-5-9)17(14,15)13-8-16-11(3)10(13)2/h4-7,10-11,13H,8H2,1-3H3 |
Clé InChI |
JQVCESDJGGQVAF-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OCC1S(=O)(=O)C2=CC=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)

![2-Chloro-6-(prop-1-en-1-yl)imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12919144.png)




![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)

![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)




